8-Methoxychromane-3-carbaldehyde
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Overview
Description
8-Methoxychromane-3-carbaldehyde is an organic compound with the molecular formula C({11})H({12})O(_{3}) It is a derivative of chromane, featuring a methoxy group at the 8-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxychromane-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with chromane or its derivatives.
Methoxylation: Introduction of the methoxy group at the 8-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formylation: The aldehyde group at the 3-position can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF (dimethylformamide) and POCl(_{3}) (phosphorus oxychloride).
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO({3})) are commonly used.
Reduction: Sodium borohydride (NaBH({4})) are typical reducing agents.
Substitution: Conditions for nucleophilic substitution often involve strong bases or acids, depending on the desired transformation.
Major Products:
Oxidation: 8-Methoxychromane-3-carboxylic acid.
Reduction: 8-Methoxychromane-3-methanol.
Substitution: Various substituted chromane derivatives, depending on the nucleophile used.
Scientific Research Applications
8-Methoxychromane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for diseases where chromane derivatives have shown efficacy.
Industry: It is used in the development of materials with specific optical or electronic properties, benefiting fields like materials science and nanotechnology.
Mechanism of Action
The mechanism by which 8-Methoxychromane-3-carbaldehyde exerts its effects depends on its specific application:
Biological Activity: It may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the methoxy and aldehyde groups can influence its binding affinity and specificity.
Chemical Reactions: The aldehyde group is highly reactive, allowing the compound to participate in a variety of chemical transformations, which can be exploited in synthetic chemistry.
Comparison with Similar Compounds
Chromane-3-carbaldehyde: Lacks the methoxy group, which can significantly alter its reactivity and biological activity.
8-Hydroxychromane-3-carbaldehyde: The hydroxy group at the 8-position can lead to different chemical and biological properties compared to the methoxy group.
8-Methoxychromane-3-methanol: The reduction product of 8-Methoxychromane-3-carbaldehyde, with different reactivity due to the presence of an alcohol group instead of an aldehyde.
Uniqueness: this compound is unique due to the combination of the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
8-Methoxychromane-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chromane structure with a methoxy group and an aldehyde functional group. Its chemical formula is C11H12O3, and it exhibits properties that make it a candidate for various biological applications.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets, leading to various biochemical effects. Key mechanisms include:
- Induction of Apoptosis : Research indicates that this compound can activate caspase-3/7 pathways, which are crucial for the apoptotic process in cancer cells, particularly HepG2 liver cancer cells.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest during the G1/S phase, preventing cancer cell proliferation.
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
Anticancer Properties
This compound has been studied for its anticancer properties, particularly against liver cancer. The compound's ability to trigger apoptosis and inhibit cell growth in HepG2 cells showcases its potential as a therapeutic agent for liver cancer treatment.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.
Antioxidant Effects
As an antioxidant, this compound helps protect cells from oxidative damage. This property is crucial in preventing diseases linked to oxidative stress, including cancer and neurodegenerative disorders.
Research Findings
Several studies have contributed to understanding the biological activities of this compound. Below is a summary of key findings:
Study | Focus | Results |
---|---|---|
Study 1 | Anticancer activity | Induced apoptosis in HepG2 cells via caspase activation. |
Study 2 | Anti-inflammatory effects | Reduced markers of inflammation in animal models. |
Study 3 | Antioxidant capacity | Demonstrated significant free radical scavenging activity. |
Case Studies
-
HepG2 Cell Line Study :
- Researchers treated HepG2 liver cancer cells with varying concentrations of this compound.
- Results showed a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
-
Inflammation Model :
- In a rodent model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines.
- This suggests its utility in managing inflammatory diseases.
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-4,6,8H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDJBIYYSNNTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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